Superior Biochemical Potency of EPZ011989 Compared to Early-Generation EZH2 Inhibitor EPZ005687
EPZ011989 exhibits a biochemical Ki of <3 nM against EZH2, representing a substantial improvement over the predecessor compound EPZ005687, which has a reported IC50 of 54 nM for wild-type EZH2 [1][2]. This difference underscores the advanced optimization of the pyridone-benzamide scaffold in EPZ011989, which translates to enhanced target engagement at lower concentrations [1].
| Evidence Dimension | EZH2 Biochemical Inhibition Potency |
|---|---|
| Target Compound Data | <3 nM (Ki) |
| Comparator Or Baseline | EPZ005687: 54 nM (IC50) |
| Quantified Difference | >18-fold improvement (estimated based on Ki/IC50 values) |
| Conditions | Biochemical enzyme assay; wild-type EZH2 |
Why This Matters
This >18-fold potency improvement enables researchers to use significantly lower compound concentrations to achieve effective target inhibition, reducing potential off-target effects and compound costs in large-scale experiments.
- [1] Campbell, J. E., Kuntz, K. W., Knutson, S. K., Warholic, N. M., Keilhack, H., Wigle, T. J., ... & Copeland, R. A. (2015). EPZ011989, a potent, orally-available EZH2 inhibitor with robust in vivo activity. ACS Medicinal Chemistry Letters, 6(5), 491-495. View Source
- [2] Knutson, S. K., Warholic, N. M., Johnston, L. D., Klaus, C. R., Wigle, T. J., Iwanowicz, D., ... & Keilhack, H. (2016). Synergistic anti-tumor activity of EZH2 inhibitors and glucocorticoid receptor agonists in models of germinal center non-Hodgkin lymphomas. PLoS ONE, 11(3), e0152199. View Source
